ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group and a cyclopropane ring in its structure makes it an interesting subject for research in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate can be compared with other similar compounds such as:
- Ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
- (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate
These compounds share structural similarities but differ in their functional groups, which impart unique properties and applications. The presence of the trifluoromethyl group in this compound makes it particularly valuable in pharmaceuticals and materials science due to its enhanced stability and reactivity .
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-3-19-11(18)9-6-12(9,2)8-4-5-10(17-7-8)13(14,15)16/h4-5,7,9H,3,6H2,1-2H3/t9-,12-/m0/s1 |
InChI Key |
AZJSBEYEWMJLGO-CABZTGNLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@]1(C)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CC1(C)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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